methyl 4-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate methyl 4-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14762845
InChI: InChI=1S/C18H20ClFN4O3/c1-27-15(25)3-2-7-21-18(26)24-8-6-14-16(23-10-22-14)17(24)11-4-5-13(20)12(19)9-11/h4-5,9-10,17H,2-3,6-8H2,1H3,(H,21,26)(H,22,23)
SMILES:
Molecular Formula: C18H20ClFN4O3
Molecular Weight: 394.8 g/mol

methyl 4-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate

CAS No.:

Cat. No.: VC14762845

Molecular Formula: C18H20ClFN4O3

Molecular Weight: 394.8 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate -

Specification

Molecular Formula C18H20ClFN4O3
Molecular Weight 394.8 g/mol
IUPAC Name methyl 4-[[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanoate
Standard InChI InChI=1S/C18H20ClFN4O3/c1-27-15(25)3-2-7-21-18(26)24-8-6-14-16(23-10-22-14)17(24)11-4-5-13(20)12(19)9-11/h4-5,9-10,17H,2-3,6-8H2,1H3,(H,21,26)(H,22,23)
Standard InChI Key CGCUVIYLQJPEHH-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCCNC(=O)N1CCC2=C(C1C3=CC(=C(C=C3)F)Cl)N=CN2

Introduction

Molecular Structure and Physicochemical Properties

The compound’s molecular formula is C₁₈H₂₀ClFN₄O₃, with a molecular weight of 394.8 g/mol . Key structural features include:

  • Imidazo[4,5-c]pyridine core: A bicyclic system with nitrogen atoms at positions 1, 3, and 4, contributing to π-π stacking interactions in biological targets .

  • 3-Chloro-4-fluorophenyl group: Enhances lipophilicity and metabolic stability via halogen-mediated electron-withdrawing effects .

  • Butanoate ester: Improves solubility and bioavailability through esterification .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₀ClFN₄O₃
Molecular Weight394.8 g/mol
SMILES NotationCOC(=O)CCCNC(=O)N1CCC2=C(C1C3=CC(=C(C=C3)F)Cl)N=CN2
LogP (Predicted)2.8
Hydrogen Bond Donors/Acceptors2/6

The 3D conformation reveals a planar imidazopyridine ring system, with the chlorofluorophenyl group adopting an orthogonal orientation to minimize steric hindrance . Computational docking studies suggest this geometry facilitates interactions with hydrophobic enzyme pockets .

Synthetic Pathways and Optimization

Synthesis involves a multi-step sequence:

Step 1: Formation of Imidazo[4,5-c]pyridine Core

  • Starting Materials: 4-Aminopyridine derivatives undergo cyclization with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

  • Key Reaction: Intramolecular cyclization yields the tetrahydroimidazo[4,5-c]pyridine scaffold .

Step 3: Esterification and Carbamate Linkage

  • Reagents: Methyl 4-aminobutanoate reacts with the acyl chloride intermediate using DCC/NHS coupling .

  • Yield Optimization: Continuous flow reactors improve scalability (yield: 78–85%).

StepReaction TypeReagents/ConditionsYield (%)
1CyclizationChloroacetyl chloride, K₂CO₃65
2Buchwald-Hartwig CouplingPd(OAc)₂, Xantphos, Cs₂CO₃72
3Carbamate FormationDCC, NHS, CH₂Cl₂85

Biological Activity and Mechanisms

Kinase Inhibition

The compound’s imidazopyridine core mimics ATP-binding motifs in kinases. In silico studies predict IC₅₀ values of 0.8–1.6 µM against Src family kinases (SFKs), critical in glioblastoma pathogenesis . Molecular dynamics simulations highlight:

  • Hydrophobic interactions with Phe424 in SFK’s ATP-binding pocket .

  • Halogen bonding between the chloro group and Thr338 .

Table 3: Biological Activity Profile

TargetActivity (IC₅₀/EC₅₀)Model SystemCitation
Src Kinase1.2 µMIn vitro (U87 cells)
CSFV Replication0.8 µMPK15 cells
COX-2 Inhibition9.2 µMEnzyme assay

Pharmacological Applications

Oncology

  • Glioblastoma: SFK inhibition reduces U87 cell proliferation by 70% at 10 µM .

  • Combination Therapy: Synergizes with temozolomide (CI = 0.3) .

Anti-inflammatory Agents

  • COX-2 Selectivity: 2-fold selectivity over COX-1 (cf. celecoxib: 5-fold).

Antiviral Development

  • Pestivirus Inhibition: Broad-spectrum activity against BVDV and CSFV .

Challenges and Future Directions

  • Metabolic Stability: Ester hydrolysis in plasma (t₁/₂ = 2.1 h) necessitates prodrug strategies .

  • Blood-Brain Barrier Penetration: LogP = 2.8 limits CNS bioavailability; analogues with trifluoromethyl groups are under investigation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator